Bienvenue dans la boutique en ligne BenchChem!

4-(Pyrrolidin-1-YL)benzamide

Anticonvulsant Sodium Channel Blocker Neuroscience

4-(Pyrrolidin-1-yl)benzamide (CAS 183557-79-1) is a differentiated medicinal chemistry scaffold. Direct head-to-head data confirm the pyrrolidine ring is essential: swapping to piperidine causes catastrophic loss of in vivo anticonvulsant efficacy and sodium channel blockade potency. This core yields high-affinity ligands for histamine H3 (Kd=1.35 nM), adenosine A1 (IC50=0.676 nM), and selective TAAR1 antagonists (IC50=28 nM). Derivatives SBI-183 and SPX-009 inhibit QSOX1, a tumor progression target. Procure this benchmark intermediate to accelerate your SAR programs in neurology, psychiatry, and oncology.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 183557-79-1
Cat. No. B071296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-YL)benzamide
CAS183557-79-1
Synonyms4-(PYRROLIDIN-1-YL)BENZAMIDE
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C11H14N2O/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,12,14)
InChIKeySERASDFIHHDDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-1-yl)benzamide (CAS 183557-79-1): Core Scaffold for Differentiated Biological Activity and Synthetic Utility


4-(Pyrrolidin-1-yl)benzamide (CAS 183557-79-1) is a synthetic organic small molecule comprising a pyrrolidine ring substituted at the para position of a benzamide core [1]. It serves as a versatile chemical scaffold in medicinal chemistry, exhibiting a distinct activity profile compared to structurally analogous amines, and functions as a key intermediate in the synthesis of biologically active compounds .

Why Generic Amine or Benzamide Substitution is Not Scientifically Justified for 4-(Pyrrolidin-1-yl)benzamide


Direct replacement of 4-(Pyrrolidin-1-yl)benzamide with a generic benzamide or another cyclic amine analog is scientifically unsound due to the profound influence of the pyrrolidine ring on pharmacological activity [1]. Experimental evidence demonstrates that swapping the pyrrolidine for a piperidine ring results in a catastrophic loss of in vivo anticonvulsant efficacy and a significant reduction in sodium channel blockade potency and kinetics [1]. Furthermore, specific substitution patterns on the benzamide and pyrrolidine rings are critical for achieving high-affinity binding and selectivity for specific receptor subtypes, such as dopamine D3/D4 and histamine H3 receptors [2][3].

Quantitative Evidence for Differentiated Activity of 4-(Pyrrolidin-1-yl)benzamide Compared to Close Analogs


Direct Head-to-Head Comparison: Anticonvulsant Efficacy vs. Piperidine Analog

In a direct head-to-head study, the pyrrolidinyl benzamide analog (U-49524E) demonstrated significant anticonvulsant activity in an in vivo mouse model of electroshock-induced seizures, while the piperidinyl analog (U-49132E) was completely inactive [1].

Anticonvulsant Sodium Channel Blocker Neuroscience

Head-to-Head Comparison: Sodium Channel Blockade Potency and Kinetics

In the same study, the pyrrolidinyl analog (U-49524E) was a more potent and significantly faster sodium channel blocker compared to the piperidinyl analog (U-49132E) when assessed using whole-cell patch clamp electrophysiology [1].

Ion Channel Pharmacology Electrophysiology Sodium Channel Blocker

Cross-Study Comparable: High-Affinity Histamine H3 Receptor Binding

A derivative of 4-(Pyrrolidin-1-yl)benzamide demonstrates exceptionally high binding affinity (Kd = 1.35 nM) for the human histamine H3 receptor (H3R), a key target in neurological disorders [1]. This affinity is several orders of magnitude greater than the affinity of the endogenous ligand, histamine, for the same receptor [2].

GPCR Histamine Receptor Neuropharmacology

Class-Level Inference: Nanomolar Adenosine A1 Receptor Agonist Activity

A 4-(Pyrrolidin-1-yl)benzamide derivative exhibits potent agonist activity at the human adenosine A1 receptor (A1R) with an IC50 of 0.676 nM in a functional assay [1]. This level of potency is characteristic of a high-affinity agonist and is within the range of known potent A1R agonists [2].

GPCR Adenosine Receptor Cardiovascular CNS

Class-Level Inference: Selective Trace Amine-Associated Receptor 1 (TAAR1) Antagonism

Optimization of a benzamide hit series, which includes the 4-(Pyrrolidin-1-yl)benzamide core, led to the discovery of EPPTB (RO5212773), the first selective TAAR1 antagonist with an IC50 of 28 nM at mouse TAAR1 [1]. This level of potency and selectivity is a significant achievement for this emerging target class.

TAAR1 Neuropsychiatric GPCR Schizophrenia

Key Research and Development Application Scenarios for 4-(Pyrrolidin-1-yl)benzamide Based on Validated Evidence


Lead Optimization in Anticonvulsant Drug Discovery

This compound serves as a critical comparator or starting point for optimizing novel anticonvulsant agents targeting voltage-gated sodium channels. The direct head-to-head data against the piperidine analog provides a clear benchmark for structure-activity relationship (SAR) studies, demonstrating that the pyrrolidine ring is essential for both in vivo efficacy and in vitro channel blockade potency and kinetics [1].

Development of Potent and Selective Neurological GPCR Ligands

The scaffold's demonstrated ability to yield high-affinity ligands for histamine H3 (Kd = 1.35 nM) [1] and adenosine A1 (IC50 = 0.676 nM) [2] receptors, as well as selective TAAR1 antagonists (IC50 = 28 nM) [3], makes it a valuable core for medicinal chemistry programs targeting neurological and neuropsychiatric disorders. Its versatility allows for tuning of selectivity and potency across different GPCR families.

Synthesis of Novel Ion Channel Modulators and Pharmacological Probes

The well-characterized differential activity on sodium channels [1] positions 4-(Pyrrolidin-1-yl)benzamide as a valuable tool compound for investigating sodium channel physiology and as a template for developing novel modulators for conditions like epilepsy, pain, and cardiac arrhythmias.

Chemical Biology Probe Development for QSOX1 in Cancer

Derivatives of this scaffold, such as SBI-183 and the more potent SPX-009, have been identified as inhibitors of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in tumor growth and invasion [4]. This makes the core scaffold a starting point for developing chemical probes to study the role of QSOX1 in cancer biology and potentially for therapeutic intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-1-YL)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.